3-(Benzylamino)-2-fluoro-3-oxopropanoic acid
Description
3-(Benzylamino)-2-fluoro-3-oxopropanoic acid is a fluorinated β-keto acid derivative characterized by a benzylamino substituent at the 3-position and a fluorine atom at the 2-position of the propanoic acid backbone. Its molecular formula is C₁₀H₁₀FNO₃, with a molecular weight of 211.19 g/mol. The benzylamino group contributes to lipophilicity, influencing membrane permeability and binding interactions in biological systems .
This compound is synthesized via coupling reactions involving fluoromalonate derivatives, as seen in the preparation of tripeptide halomethylketones . Its structural features make it a candidate for drug development, particularly as a covalent inhibitor targeting enzymes like ubiquitin C-terminal hydrolase L1 (UCHL1) .
Properties
IUPAC Name |
3-(benzylamino)-2-fluoro-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-8(10(14)15)9(13)12-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXMZBPCMZDNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220192 | |
| Record name | 2-Fluoro-3-oxo-3-[(phenylmethyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314398-16-7 | |
| Record name | 2-Fluoro-3-oxo-3-[(phenylmethyl)amino]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314398-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-oxo-3-[(phenylmethyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis from Amino Acid Precursors
The most widely documented method involves a multi-step synthesis starting from fluorinated pyruvic acid derivatives. As outlined in, the process typically follows:
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Fluorination of Pyruvic Acid : 3-Fluoro-2-oxopropanoic acid (PubChem CID: 67946) serves as a key intermediate, synthesized via electrophilic fluorination of pyruvic acid using select fluorinating agents such as Selectfluor® or DAST (diethylaminosulfur trifluoride).
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Benzylamine Conjugation : The fluorinated intermediate undergoes nucleophilic attack by benzylamine in a polar aprotic solvent (e.g., DMF or THF) under reflux conditions. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is often employed to facilitate imine formation, followed by oxidation to stabilize the 3-oxo group.
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Acid Workup and Purification : The crude product is acidified to protonate the carboxylic acid moiety, followed by recrystallization or column chromatography to achieve >95% purity.
Key Reaction Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 80–100°C (reflux) | Accelerates imine formation |
| Catalyst | p-TsOH (0.1 equiv) | Reduces side reactions |
| Reaction Time | 6–8 hours | Balances conversion vs. degradation |
One-Pot Michael Addition Approach
An alternative method adapted from CN103508890A utilizes a Michael addition strategy:
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Base-Catalyzed Conjugate Addition : Benzylamine reacts with ethyl 2-fluoroacrylate in toluene at 85°C, mediated by morpholine and p-TsOH. This step achieves 92% yield of the ethyl ester intermediate.
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Ester Hydrolysis : The intermediate is hydrolyzed under alkaline conditions (30% NaOH, 60–65°C) to yield the free carboxylic acid, followed by acidification to pH 3–5 and extraction with dichloromethane.
Advantages Over Stepwise Synthesis :
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Reduced purification steps due to in situ ester formation.
Optimization of Critical Reaction Parameters
Solvent Selection
Polar aprotic solvents (DMF, THF) are preferred for their ability to stabilize charged intermediates during fluorination and amidation. Non-polar solvents like toluene, however, improve yields in Michael additions by minimizing side reactions.
Catalytic Systems
p-TsOH outperforms Brønsted acids (e.g., H2SO4) in benzylamine conjugation, reducing racemization risks. Morpholine acts as both base and catalyst in the Michael addition, enhancing reaction kinetics.
Temperature and Time Trade-offs
Prolonged reflux (>10 hours) in stepwise synthesis leads to ~15% degradation of the fluorinated intermediate. In contrast, the one-pot method achieves completion within 7 hours at 85°C.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparisons
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Stepwise Synthesis | 78 | 95 | Laborious purification |
| One-Pot Michael | 92 | 98 | Requires strict temp control |
Challenges and Mitigation Strategies
Fluorine Lability
The C-F bond in the intermediate is prone to hydrolysis under strongly acidic or basic conditions. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzylamino group can participate in substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 3-(Benzylamino)-2-fluoro-3-oxopropanoic acid as an anticancer agent. Its structure allows it to interact with specific biological targets involved in cancer progression. For instance, the compound has been evaluated for its inhibitory effects on protein tyrosine kinases, which are crucial in cancer cell signaling pathways .
Table 1: Summary of Anticancer Studies
Enzyme Inhibition
Protein Tyrosine Kinase Inhibition
The compound has been shown to inhibit the activity of various protein tyrosine kinases, which play a critical role in cellular signaling and tumor growth. This inhibition can lead to reduced tumor proliferation and survival, making it a candidate for further development as a therapeutic agent .
Antimicrobial Properties
Antibacterial Activity
Research indicates that derivatives of this compound exhibit antibacterial properties against several strains of bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Table 2: Antibacterial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 5 µg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 10 µg/mL | Disruption of metabolic pathways |
Computational Studies
Molecular Docking and Structure-Activity Relationship (SAR)
Computational studies have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer and bacterial infections. These studies provide insights into the structural modifications that can enhance its efficacy and selectivity .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. The development of efficient synthetic routes is crucial for scaling up production for clinical applications. Recent patents outline methods for synthesizing this compound with high purity, which is essential for its therapeutic use .
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-2-fluoro-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The benzylamino group may facilitate interactions with hydrophobic pockets in proteins, while the keto group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations :
Substituent Electronic Effects: The fluorine at position 2 in the target compound enhances electron withdrawal, stabilizing the β-keto acid tautomer. In contrast, analogs like 3-(3-bromophenyl)-3-oxopropanoic acid rely on bromine’s polarizability for halogen bonding, which is less electronegative than fluorine. Benzyloxy vs.
Bioavailability and Solubility: Ester derivatives (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate ) exhibit higher lipophilicity (logP ~2.5) compared to the carboxylic acid form (logP ~1.8), favoring cellular uptake but requiring hydrolysis for activation.
Pharmacophore Relevance: Compounds with dual amino groups, such as 2-Benzylamino-N-cyclohexyl-succinamic acid , demonstrate enhanced binding to cyclooxygenase (COX) enzymes due to increased hydrogen-bonding and steric complementarity. The target compound’s single benzylamino group may limit such interactions but offers simpler synthetic routes.
Key Findings :
- Enzyme Inhibition: The target compound’s fluorine and β-keto acid groups enable covalent inhibition of UCHL1, a protease linked to cancer progression . Analogs lacking fluorine (e.g., 3-(4-Benzoylphenylamino)-3-oxopropanoic acid ) show weaker inhibition (IC₅₀ >1 μM).
- Antimicrobial Activity: Nitro-substituted analogs (e.g., Ethyl 3-(3-nitrophenyl)-3-oxopropanoate ) rely on redox cycling for bactericidal effects, a mechanism absent in the fluorine-containing target compound.
Biological Activity
3-(Benzylamino)-2-fluoro-3-oxopropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzylamino group and a fluorinated oxopropanoic acid moiety, which may influence its interaction with biological targets. The presence of fluorine typically enhances the lipophilicity and metabolic stability of organic compounds, potentially increasing their bioavailability.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may interact with proteases involved in viral replication or cancer cell proliferation.
- Cell Signaling Modulation : Preliminary studies suggest that it could modulate signaling pathways related to apoptosis and cell survival, impacting cancer cell viability.
- Antimicrobial Activity : There is emerging evidence that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis such as cleaved-caspase-3 and poly(ADP-ribose) polymerase (PARP) cleavage.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 18 | ROS generation leading to necrosis |
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, it demonstrated notable activity, particularly against resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer investigated the use of this compound as part of a combination therapy. Results indicated improved patient outcomes when combined with standard chemotherapy agents.
- Antimicrobial Resistance : In a laboratory setting, the compound was tested against multi-drug resistant bacterial strains. The findings suggested that it could serve as a lead compound for developing new antibiotics.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(Benzylamino)-2-fluoro-3-oxopropanoic acid to maximize yield and purity?
- Methodological Answer : Synthesis typically involves fluorination of a precursor (e.g., 3-(Benzylamino)-3-oxopropanoic acid) using fluorinating agents like Selectfluor™ or DAST. Evidence from analogous compounds (e.g., Ethyl 3-(benzylamino)-3-oxopropanoate in ) suggests coupling benzylamine with a fluorinated β-ketoester intermediate under inert conditions (N₂ atmosphere) at 0–5°C, followed by hydrolysis. Yield optimization (60–75%) is achieved by controlling stoichiometry (1:1.2 molar ratio of benzylamine to fluorinated intermediate) and reaction time (12–16 hours). Purity (>95%) is confirmed via HPLC .
Q. Example Reaction Parameters :
| Parameter | Condition |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 12–16 hours |
| Fluorinating Agent | Selectfluor™ (1.2 equiv) |
| Purification Method | Column chromatography (SiO₂, EtOAc/hexane) |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the benzyl group (δ 4.3–4.5 ppm for CH₂, aromatic protons at δ 7.2–7.4 ppm) and the fluorine-coupled carbonyl (δ 170–175 ppm in ¹³C NMR) .
- FT-IR : Stretching vibrations for amide (N–H at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and carboxylic acid (O–H at ~2500–3000 cm⁻¹) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₀H₁₀FNO₃: 228.0667) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Stability studies should compare solid-state vs. solution-phase degradation. For example:
- Solid-State : Stability >6 months at -20°C (analogous to fluorinated esters in ).
- Solution-Phase : Accelerated degradation at pH <3 (carboxylic acid protonation) or pH >8 (amide hydrolysis). Use HPLC-MS to identify degradation products (e.g., defluorinated analogs or benzylamine byproducts) . Contradictions arise from solvent choice (aqueous vs. organic); replicate studies in buffered solutions (pH 2–9) at 25°C/40°C for 4 weeks .
Q. Degradation Pathways :
| Condition | Major Degradation Product | Detection Method |
|---|---|---|
| pH 2, 40°C | 3-(Benzylamino)-3-oxopropanoic acid | HPLC (retention time shift) |
| pH 9, 40°C | Benzylamine + fluoropropanedioic acid | LC-MS (m/z 108.08 [M+H]⁺) |
Q. What methodologies are recommended for assessing the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer : Chiral resolution requires:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/IPA (90:10, 1 mL/min); retention times differ by 1.2–1.5 minutes for enantiomers .
- Circular Dichroism (CD) : Compare Cotton effects at 220–240 nm to reference standards.
- Stereochemical Correlation : Derivatize with (R)- or (S)-α-methylbenzyl isocyanate; diastereomers are separable via reverse-phase HPLC .
Q. Example Chiral HPLC Conditions :
| Column | Mobile Phase | Flow Rate | Enantiomer Resolution (Rs) |
|---|---|---|---|
| Chiralpak® IA | Hexane/IPA (90:10) | 1 mL/min | ≥1.5 |
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Discrepancies often arise from solvent polarity or competing pathways (e.g., elimination vs. substitution). Systematic studies using kinetic isotope effects (KIE) or computational modeling (DFT) clarify mechanisms. For example, in DMSO, the compound undergoes elimination (forming α,β-unsaturated carbonyls), while in THF, nucleophilic substitution dominates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
